An In-depth Technical Guide to 5-Chloro-1-(β-D-arabinofuranosyl)cytidine: Current Knowledge and a Framework for Future Investigation
An In-depth Technical Guide to 5-Chloro-1-(β-D-arabinofuranosyl)cytidine: Current Knowledge and a Framework for Future Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-(β-D-arabinofuranosyl)cytidine, a halogenated derivative of the potent chemotherapeutic agent Cytarabine (Ara-C), represents a class of nucleoside analogs with potential applications in oncology and virology. This technical guide synthesizes the limited available public data on this specific compound and its close analogs, providing a comprehensive overview of its chemical properties and a hypothesized mechanism of action based on related structures. In light of the sparse direct experimental data, this document also serves as a practical framework for researchers, offering detailed, field-proven protocols for the synthesis, purification, and comprehensive biological evaluation of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine. This guide is intended to empower researchers to systematically investigate its therapeutic potential and to contribute to the body of knowledge on this and other novel pyrimidine nucleoside analogs.
Introduction and Chemical Properties
5-Chloro-1-(β-D-arabinofuranosyl)cytidine is a synthetic pyrimidine nucleoside analog. It is structurally related to the well-established anticancer drug Cytarabine (Ara-C), with the key distinction being the substitution of a chlorine atom at the 5-position of the cytosine base.[1] This modification has the potential to alter the compound's metabolic stability, cellular uptake, and interaction with target enzymes, thereby potentially modulating its biological activity and therapeutic index.
| Property | Value | Source(s) |
| CAS Number | 17676-65-2 | [1] |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [1] |
| Molecular Weight | 277.66 g/mol | [1] |
| Synonyms | 5-Chloro-ara-C, 5-Chlorocytosine Arabinoside | [1] |
| Storage Temperature | -20°C | [1] |
Hypothesized Mechanism of Action
Direct experimental evidence detailing the mechanism of action for 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is not extensively available in peer-reviewed literature. However, based on the well-characterized mechanism of its parent compound, Cytarabine, and other nucleoside analogs, a plausible mechanism can be proposed.[2][3]
As a nucleoside analog, 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is expected to exert its cytotoxic or antiviral effects by interfering with nucleic acid synthesis.[4] The proposed cascade of events is as follows:
-
Cellular Uptake: The compound is likely transported into the cell via nucleoside transporters.
-
Enzymatic Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases, such as deoxycytidine kinase, to its active triphosphate form, 5-chloro-ara-CTP.[5]
-
Inhibition of DNA Polymerase: 5-chloro-ara-CTP can then act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, dCTP.[6]
-
Incorporation into DNA: During DNA replication, DNA polymerase can incorporate 5-chloro-ara-CMP into the growing DNA strand.[7] The presence of the arabinose sugar moiety in place of deoxyribose is known to disrupt the normal B-form DNA structure and sterically hinder the addition of the next nucleotide, leading to chain termination.[7][8]
-
Induction of Apoptosis: The resulting DNA damage and stalled replication forks trigger cell cycle arrest, primarily in the S-phase, and subsequently induce apoptosis (programmed cell death).[9][10]
The 5-chloro substitution on the cytosine base may influence several aspects of this process. Halogenation can alter the electronic properties of the base, potentially affecting its interaction with DNA polymerases and other enzymes. It may also impact the metabolic stability of the compound, for instance, by rendering it more resistant to deamination by cytidine deaminase, a common mechanism of resistance to Cytarabine.
Caption: Hypothesized metabolic activation and mechanism of action of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine.
Synthesis and Biological Activity of the L-Enantiomer: A Case Study
While data on the D-enantiomer is scarce, a study by Sendula et al. (2012) provides valuable insights into the synthesis and cytotoxic activity of the corresponding L-enantiomer, 5-Chloro-1-(β-L-arabinofuranosyl)cytidine.[1]
Synthesis
The synthesis of 5-halogenated-1-(β-L-arabinofuranosyl)cytosine analogs was achieved through the halogenation of the parent L-arabinofuranosylcytidine (ara-L-cytidine).[1] The general synthetic scheme involves the protection of the sugar hydroxyl groups, followed by halogenation of the cytosine ring and subsequent deprotection.
Cytotoxic Activity
In vitro cytotoxicity of the synthesized L-enantiomers was evaluated against L1210 mouse leukemia cells. The study reported that the majority of the 5-substituted ara-L-cytidine analogues were not effective up to a concentration of 200 μM.[1] This suggests that, at least for the L-enantiomer, 5-chloro substitution may not confer potent cytotoxic activity in this specific cell line. It is crucial to note that the biological activity of nucleoside analogs is often highly stereospecific, and these findings for the L-enantiomer may not be representative of the D-enantiomer's activity.
A Framework for Investigation: Experimental Protocols
The following section provides a comprehensive set of established protocols for the systematic evaluation of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine's biological activity. These protocols are based on standard methodologies for the characterization of novel pyrimidine and nucleoside analogs.[11][12]
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the compound's effect on cancer cell proliferation and to calculate its half-maximal inhibitory concentration (IC50).[12]
Protocol:
-
Cell Seeding: Plate cancer cell lines of interest (e.g., a panel of leukemia, solid tumor lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare a series of dilutions of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in culture medium (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control. Incubate for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[12]
Caption: A typical workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.
In Vitro Antiviral Activity Assessment
To evaluate the potential antiviral properties of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, a virus yield reduction assay can be performed against a panel of relevant DNA and RNA viruses.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 24- or 96-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with the virus of interest at a low multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine to the culture medium. Include a no-drug virus control and a no-virus cell control.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until cytopathic effect (CPE) is observed in the virus control wells.
-
Virus Titer Determination: Collect the supernatant from each well and determine the virus titer using a standard method such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the virus control. Determine the EC50 (50% effective concentration) value from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.[13]
Mechanistic Studies
To elucidate the mechanism of action, a series of more targeted assays can be employed:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest, particularly in the S-phase, which is characteristic of DNA synthesis inhibitors.
-
Apoptosis Assay: Employ Annexin V/propidium iodide staining followed by flow cytometry to quantify the induction of apoptosis.[11]
-
DNA Synthesis Inhibition Assay: Measure the incorporation of radiolabeled nucleosides (e.g., ³H-thymidine) into the DNA of treated cells to directly assess the inhibition of DNA replication.
-
Enzymatic Assays: Evaluate the inhibitory effect of the triphosphate form of the compound on purified DNA polymerases.
Conclusion and Future Directions
5-Chloro-1-(β-D-arabinofuranosyl)cytidine is a sparsely characterized nucleoside analog with a chemical structure that suggests potential as an anticancer or antiviral agent. While direct evidence of its biological activity is limited, its relationship to Cytarabine provides a strong rationale for further investigation. The lack of extensive public data presents an opportunity for novel research. The experimental framework provided in this guide offers a systematic approach to characterizing the cytotoxic and antiviral properties, as well as the mechanism of action, of this and other novel pyrimidine nucleoside analogs. Future studies should focus on the synthesis and purification of the D-enantiomer, followed by a comprehensive in vitro and in vivo evaluation to determine its therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- BenchChem. (2025). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs.
- Sendula, R., Orbán, E., Hudecz, F., Sági, G., & Jablonkai, I. (2012). Synthesis and cytotoxic activity of novel 5-substituted-1-(β-L-arabinofuranosyl) pyrimidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 31(6), 482-500.
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5024.
- Kulikowski, T., Zawadzki, Z., De Clercq, E., & Shugar, D. (1984). 5-substituted arabinofuranosyluracil nucleosides: synthesis and antiviral properties. Acta Biochimica Polonica, 31(3), 341-356.
- Journal of Chemical and Pharmaceutical Research. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(11), 150-164.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11435-11450.
- MCE. (n.d.). 5-Chloro-1-(β-D-arabinofuranosyl)cytidine.
- Hortobagyi, G. N. (2000). Thiosugars. Part 5: synthesis and biological activity of 1-(4-thio-L-arabinofuranosyl)-5-halopyrimidine nucleosides. Bioorganic & Medicinal Chemistry Letters, 10(12), 1339-1341.
- Yin, Y., & Vazquez-Padua, M. A. (1998). Ara-C affects formation of cancer cell DNA synthesome replication intermediates. International Journal of Oncology, 13(5), 967-974.
- ASM Journals. (2021). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 65(3).
- Lerner, A. M., & Bailey, E. J. (1972). Assessment of cytosine arabinoside as an antiviral agent in humans. The Journal of Infectious Diseases, 125(4), 422-429.
- Gen-Med. (1998). The disposition of new arabinosylcytosine derivative-- 5'-chloro-5' -deoxy-arabinosylcytosine (5'-Cl-araC) in rats. General Physiology and Biophysics, 17(4), 341-349.
- Semantic Scholar. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.
- Griengl, H., Wanek, E., Schwarz, W., Streicher, W., Rosenwirth, B., & De Clercq, E. (1987). 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. Journal of Medicinal Chemistry, 30(7), 1199-1204.
- Emory School of Medicine. (2020). Repurposing Nucleoside Analogs for Human Coronaviruses. mBio, 11(6).
- Dalal, M., Plowman, J., Breitman, T. R., Schuller, H. M., del Campo, A. A., Vistica, D. T., Driscoll, J. S., Cooney, D. A., & Johns, D. G. (1990). Arabinofuranosyl-5-azacytosine: antitumor and cytotoxic properties. Cancer Research, 50(4), 1195-1201.
- Stankovicová, M., Novotný, L., Bachratá, M., Bílková, J., & Rauko, P. (1999). Transformation kinetics of the 5'-chloro-5'-deoxy analogue of arabinosylcytosine. Neoplasma, 46(3), 161-165.
- Lirias. (2015). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses.
- JoVE. (2022).
- MCE. (n.d.). 5-Chloro-1-(β-D-arabinofuranosyl)cytidine.
- Leiden University. (2023). β-L-Arabinofurano-cyclitol Aziridines are Cysteine-directed Broad-spectrum Inhibitors and Activity-based Probes for Retaining β-L-Arabinofuranosidases. ACS Chemical Biology.
- Momparler, R. L., & Goodman, J. (1975). In vitro biochemical and cytotoxicity studies with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine in combination. Cancer Research, 35(10), 2853-2857.
- Balzarini, J., & McGuigan, C. (2010). The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-beta-D-(arabinofuranosyl)uracil phosphoramidate ProTides. Antiviral Chemistry & Chemotherapy, 20(4), 153-160.
- Iliakis, G., Pantelias, G., Okayasu, R., & Seaner, R. (1989). Comparative studies on repair inhibition by araA, araC and aphidicolin of radiation induced DNA and chromosome damage in rodent cells: comparison with fixation of PLD. International Journal of Radiation Oncology, Biology, Physics, 16(5), 1261-1265.
- Takeda, T., Tsuruo, T., & Takeda, Y. (2004). Susceptibility to cytosine arabinoside (Ara-C)-induced cytotoxicity in human leukemia cell lines. Biological & Pharmaceutical Bulletin, 27(9), 1361-1365.
- Beard, W. A., Shock, D. D., Vande Berg, B. J., & Wilson, S. H. (2010). Interaction between DNA Polymerase lambda and anticancer nucleoside analogs. The Journal of Biological Chemistry, 285(22), 17055-17064.
- Lirias. (2010). The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-β-D-(arabinofuranosyl)
- Momparler, R. L., & Goodman, J. (1977). Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine. Cancer Research, 37(6), 1636-1640.
- Mikita, T., & Beardsley, G. P. (1991). Effects of arabinosylcytosine-substituted DNA on DNA/RNA hybrid stability and transcription by T7 RNA polymerase. Biochemistry, 30(28), 7045-7053.
- Chen, Y. W., & Chou, K. M. (2011). DNA lesion bypass polymerases and 4'-thio-β-D- arabinofuranosylcytosine (T-araC). International Journal of Biochemistry and Molecular Biology, 2(4), 340-346.
- Brieflands. (2022). Effect of 5-aza-2'-deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Gene, Cell and Tissue, 9(1).
- Haanen, C., Muus, P., Raymakers, R., Drenthe-Schonk, A., Salden, M., & Wessels, J. (1985). Studies on the cytotoxicity of cytosine arabinoside. Seminars in Oncology, 12(2 Suppl 3), 120-129.
- Kern, W. G., & Bertino, J. R. (1988). In vitro pharmacodynamics of 1-beta-D-arabinofuranosylcytosine: synergy of antitumor activity with cis-diamminedichloroplatinum(II). Cancer Research, 48(1), 117-122.
- Nand, S., Messmore, H. L., Jr., Patel, R., Fisher, S. G., & Fisher, R. I. (1986). Neurotoxicity associated with systemic high-dose cytosine arabinoside. Journal of Clinical Oncology, 4(4), 571-575.
- Semantic Scholar. (n.d.). Cytarabine conjugates with biologically active molecules and their potential anticancer activity.
- Austin Publishing Group. (2015). Bendamustine and Cytosine Arabinoside: A Highly Synergistic Combination. Austin Journal of Cancer and Clinical Research, 2(2).
- Liliemark, J. O., & Plunkett, W. (1986). Differences in the intracellular pharmacokinetics of cytosine arabinoside (AraC) between circulating leukemic blasts and normal mononuclear blood cells. Blut, 53(5), 321-329.
- Poplack, D. G., Bleyer, W. A., & Horowitz, M. (1986). Toxicity of high-dose cytosine arabinoside in the treatment of advanced childhood tumors resistant to conventional therapy. A Pediatric Oncology Group study.
- Swinnen, L. J., Barnes, D. M., Fisher, S. G., Albain, K. S., Fisher, R. I., & Eriksson, B. (1989). 1-beta-D-arabinofuranosylcytosine and hydroxyurea production of cytotoxic synergy with cis-diamminedichloroplatinum(II) and modification of platinum-induced DNA interstrand cross-linking. Cancer Research, 49(6), 1383-1389.
- Merck Millipore. (n.d.). 1-β-D-Arabinofuranosylcytosine - CAS 147-94-4 - Calbiochem.
- Sigma-Aldrich. (n.d.). 1-β-D-Arabinofuranosylcytosine.
Sources
- 1. Synthesis and cytotoxic activity of novel 5-substituted-1-(β-L-arabinofuranosyl) pyrimidine nucleosides [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. scispace.com [scispace.com]
- 5. e-century.us [e-century.us]
- 6. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-beta-D-(arabinofuranosyl)uracil phosphoramidate ProTides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between DNA Polymerase lambda and anticancer nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility to cytosine arabinoside (Ara-C)-induced cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. med.aws.emory.edu [med.aws.emory.edu]
